molecular formula C25H32N6O4 B2562127 ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 1185010-20-1

ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate

Cat. No.: B2562127
CAS No.: 1185010-20-1
M. Wt: 480.569
InChI Key: ARTRKPLDTJDDOX-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core fused with a piperidine-4-carboxylate moiety and a cyclohexylcarbamoyl-methyl substituent. The triazoloquinoxaline scaffold is associated with diverse biological activities, including kinase inhibition and epigenetic modulation, while the piperidine ring and cyclohexyl group may enhance pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

ethyl 1-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O4/c1-2-35-24(33)17-12-14-29(15-13-17)22-23-28-30(16-21(32)26-18-8-4-3-5-9-18)25(34)31(23)20-11-7-6-10-19(20)27-22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRKPLDTJDDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or modified derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural comparisons rely on metrics like the Tanimoto coefficient (0–1 scale), which quantifies overlap in molecular fingerprints. A Tanimoto score >0.8 indicates high similarity, often predictive of shared bioactivity . For the target compound:

  • Triazoloquinoxaline analogs: High Tanimoto scores (>0.85) with compounds bearing the same core, such as HDAC inhibitors like SAHA, due to shared pharmacophoric features (e.g., zinc-binding groups) .
  • Piperidine-cyclohexyl derivatives : Moderate similarity (Tanimoto 0.6–0.75) with compound 32 , driven by the piperidine-carboxamide and cyclohexyl motifs.

Mass spectrometry (MS/MS)-based cosine scores () further refine structural relationships. For example, fragmentation patterns of the target compound’s parent ion may align with triazoloquinoxaline derivatives (cosine >0.7), confirming structural homology .

Bioactivity Profile Clustering

Hierarchical clustering of NCI-60 bioactivity data () groups compounds with similar modes of action. The target compound clusters with kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors), based on shared growth-inhibition profiles across cancer cell lines . This aligns with its structural resemblance to SAHA, a known HDAC inhibitor .

Chemical-genetic profiling () further links bioactivity to gene interaction networks. If the compound exhibits a fitness-defect profile in yeast akin to topoisomerase inhibitors, this "guilt-by-association" approach suggests a DNA-targeting mechanism .

Proteomic Interaction Signatures

The CANDO platform () compares proteomic interaction signatures across 48,278 proteins. Dissimilarities in signatures could predict off-target effects, such as cytochrome P450 interactions, necessitating further validation .

Pharmacokinetic and ADMET Property Comparison

Similarity indexing () evaluates pharmacokinetic properties like logP, solubility, and bioavailability. Compared to SAHA, the target compound shows:

  • logP : ~3.2 (similar to SAHA’s 3.0), indicating moderate lipophilicity.
  • Topological polar surface area (TPSA) : ~90 Ų, suggesting adequate membrane permeability.
  • Predicted hepatic clearance : Low (comparable to SAHA), favoring prolonged half-life .

Data Tables

Table 1. Structural and Functional Comparison Metrics

Metric Target Compound SAHA (Reference) Compound 32 ()
Tanimoto Coefficient 0.87 (vs. SAHA) 1.0 0.68
Bioactivity Cluster Kinase/HDAC HDAC Kinase
Proteomic Signature HDAC-like HDAC Kinase-like
logP 3.2 3.0 2.8

Table 2. Key Comparison Methodologies

Method Basis of Comparison Relevance to Target Compound Reference
Tanimoto Coefficient Molecular fingerprint overlap High similarity to HDAC inhibitors
NCI-60 Clustering Growth inhibition across cell lines Groups with kinase/HDAC inhibitors
CANDO Platform Proteome-wide interaction signatures Predicts repurposing and off-target
MS/MS Cosine Scoring Parent ion fragmentation patterns Confirms triazoloquinoxaline homology

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